Pitavastatin calcium hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1852536-33-4 |

|---|---|

Molecular Formula |

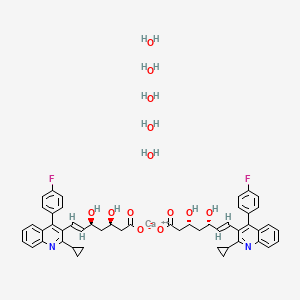

C50H56CaF2N2O13 |

Molecular Weight |

971.1 g/mol |

IUPAC Name |

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;pentahydrate |

InChI |

InChI=1S/2C25H24FNO4.Ca.5H2O/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;;;;;;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);;5*1H2/q;;+2;;;;;/p-2/b2*12-11+;;;;;;/t2*18-,19-;;;;;;/m11....../s1 |

InChI Key |

NDBJDUMINXAFLN-VKBJLXQDSA-L |

Isomeric SMILES |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Pitavastatin Calcium Hydrate in Hyperlipidemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin (B1663618), a synthetic HMG-CoA reductase inhibitor, is a potent agent for the management of hyperlipidemia. This technical guide delineates the core mechanism of action of pitavastatin calcium hydrate (B1144303), focusing on its molecular interactions, downstream signaling pathways, and the resultant effects on lipid metabolism. Through a comprehensive review of in vitro and in vivo studies, this document provides a detailed understanding of how pitavastatin effectively reduces low-density lipoprotein cholesterol (LDL-C) and modulates other lipid parameters. Key experimental data are summarized in structured tables, and detailed protocols for pivotal assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and concise representation of the underlying biological processes.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease (ASCVD). Statins, a class of lipid-lowering drugs, are the cornerstone of therapy for hyperlipidemia. Pitavastatin calcium hydrate distinguishes itself from other statins through its chemical structure and pharmacological profile, which contribute to its high efficacy and favorable safety profile. This guide provides an in-depth exploration of the fundamental mechanisms by which pitavastatin exerts its lipid-lowering effects.

Primary Mechanism of Action: Inhibition of HMG-CoA Reductase

The principal mechanism of action of pitavastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor in the synthesis of cholesterol.[4] By binding to the active site of HMG-CoA reductase with high affinity, pitavastatin effectively blocks the production of mevalonate and subsequent downstream intermediates in the cholesterol synthesis cascade.[4][5]

Potency and Comparative Efficacy

In vitro studies have consistently demonstrated the high potency of pitavastatin in inhibiting HMG-CoA reductase. Its IC50 value, the concentration required to inhibit 50% of the enzyme's activity, is significantly lower than that of many other statins.

Table 1: Comparative In Vitro Potency of Statins against HMG-CoA Reductase

| Statin | IC50 (nM) | Reference(s) |

| Pitavastatin | 5.8 - 6.8 | [4][6] |

| Atorvastatin | ~8 | [7] |

| Simvastatin | ~11.2 | [4] |

| Pravastatin | ~23.2 | [4] |

| Rosuvastatin | ~5 | [7] |

Note: IC50 values can vary depending on the experimental conditions and assay used.

This high inhibitory potency translates to effective cholesterol-lowering at low clinical doses.[6]

Downstream Effects on Cellular Cholesterol Homeostasis

The inhibition of hepatic cholesterol synthesis by pitavastatin triggers a cascade of events aimed at restoring cholesterol homeostasis within the liver cells.

Upregulation of the SREBP-2 Pathway

The reduction in intracellular cholesterol levels is sensed by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that governs the expression of genes involved in cholesterol uptake and synthesis.[8] In a state of cholesterol depletion, the SREBP-2/SCAP (SREBP cleavage-activating protein) complex translocates from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP-2 undergoes proteolytic cleavage by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active form of SREBP-2. This active fragment then translocates to the nucleus.

Increased Expression of LDL Receptors

In the nucleus, the mature SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, most notably the gene encoding the low-density lipoprotein receptor (LDLR).[8] This leads to a significant increase in the transcription of LDLR mRNA and subsequent synthesis of LDLR protein. The increased number of LDL receptors on the surface of hepatocytes enhances the clearance of circulating LDL-C from the bloodstream, which is the primary mechanism for the LDL-C lowering effect of pitavastatin.[3] Studies in fibroblast cell lines have shown that pitavastatin treatment significantly increases the expression of both SREBP-2 and LDLR.[8]

Modulation of Other Lipid and Lipoprotein Parameters

Beyond its profound effect on LDL-C, pitavastatin also influences other components of the lipid profile.

Effects on High-Density Lipoprotein Cholesterol (HDL-C)

Clinical studies have indicated that pitavastatin treatment can lead to a sustained increase in HDL-C levels.[9][10] The proposed mechanisms for this effect include increased production of apolipoprotein A-I (ApoA-I), the primary protein component of HDL, and modulation of HDL metabolism.[11][12] In vitro studies using HepG2 cells have shown that pitavastatin can induce ApoA-I expression in a dose-dependent manner.[12]

Impact on Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

PCSK9 is a protein that binds to the LDL receptor on the surface of hepatocytes, targeting it for lysosomal degradation. By promoting the degradation of LDL receptors, PCSK9 reduces the clearance of LDL-C from the circulation. Interestingly, the SREBP-2 pathway, which is activated by statins, also upregulates the transcription of the PCSK9 gene. This statin-induced increase in PCSK9 levels can partially counteract the LDL-C lowering effect of the drug. This observation has provided the rationale for combination therapies involving statins and PCSK9 inhibitors.

Clinical Efficacy: Quantitative Data from Clinical Trials

The mechanistic actions of pitavastatin translate into significant reductions in LDL-C and improvements in other lipid parameters in patients with hyperlipidemia.

Table 2: Summary of LDL-C Reduction in Key Clinical Trials with Pitavastatin

| Trial/Study | Dose(s) of Pitavastatin | Comparator(s) | Duration | Mean LDL-C Reduction (%) | Reference(s) |

| Phase II Study | 1 mg, 2 mg, 4 mg | Placebo | 12 weeks | 34%, 42%, 47% | [13] |

| Phase III Study | 2 mg | Pravastatin 10 mg | 12 weeks | 38% | [6] |

| Phase III Study | 2 mg, 4 mg | Atorvastatin 10 mg, 20 mg | 12 weeks | 37.9%, 44.6% | [13] |

| Phase III Study | 2 mg, 4 mg | Simvastatin 20 mg, 40 mg | 8 weeks | 38.2% (2 mg) | [13] |

| REAL-CAD | 4 mg vs 1 mg | - | Median 3.9 years | 16% further reduction with 4 mg | [14] |

| PROOF Study (Korea) | 1 mg, 2 mg, 4 mg | - | >8 weeks | 23.4%, 29.1%, 35.2% | [15] |

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methodologies.[16][17][18]

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.

Materials:

-

96-well clear flat-bottom microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

-

Purified HMG-CoA reductase enzyme or cell lysate containing the enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Pitavastatin or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Deionized water

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and pitavastatin in the assay buffer. Keep all reagents on ice.

-

Assay Setup:

-

Blank: Add assay buffer to a well.

-

Enzyme Control: Add assay buffer and HMG-CoA reductase to a well.

-

Inhibitor Wells: Add assay buffer, HMG-CoA reductase, and varying concentrations of pitavastatin to separate wells.

-

-

Initiation of Reaction: Add the NADPH solution to all wells to start the reaction.

-

Measurement: Immediately begin kinetic measurement of absorbance at 340 nm at 37°C for a specified period (e.g., 10-30 minutes), taking readings every 1-2 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each pitavastatin concentration relative to the enzyme control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the pitavastatin concentration.

-

Quantification of LDL Receptor Protein Levels by Ligand Blotting

This protocol is a generalized procedure based on established ligand blotting techniques.[19][20]

Principle: This method allows for the detection and quantification of LDL receptors in cell extracts after separation by SDS-PAGE and transfer to a membrane. The receptor is identified by its ability to bind to its ligand, LDL, which is subsequently detected.

Materials:

-

Cell lysates from cells treated with and without pitavastatin

-

SDS-PAGE equipment and reagents

-

Electroblotting apparatus and nitrocellulose membrane

-

Biotinylated LDL

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

Chemiluminescent HRP substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Lysis: Culture cells (e.g., HepG2) and treat with desired concentrations of pitavastatin. Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the protein extracts by SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with a suitable blocking buffer (e.g., non-fat dry milk or bovine serum albumin).

-

Ligand Binding: Incubate the membrane with biotinylated LDL to allow binding to the LDL receptors.

-

Detection:

-

Wash the membrane to remove unbound biotinylated LDL.

-

Incubate with streptavidin-HRP conjugate.

-

Wash the membrane to remove unbound conjugate.

-

Add chemiluminescent HRP substrate and detect the signal using an imaging system.

-

-

Quantification: Quantify the band intensities corresponding to the LDL receptor and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in LDL receptor expression.

Conclusion

The mechanism of action of this compound in hyperlipidemia is a well-defined, multi-faceted process initiated by the potent and specific inhibition of HMG-CoA reductase. This primary action sets in motion a cascade of cellular responses, orchestrated by the SREBP-2 signaling pathway, which culminates in an increased expression of LDL receptors on hepatocytes. The enhanced clearance of circulating LDL-C is the principal driver of pitavastatin's robust lipid-lowering efficacy. Furthermore, its effects on HDL-C and ApoA-I contribute to its comprehensive and beneficial impact on the overall lipid profile. A thorough understanding of these core mechanisms is crucial for the continued development and optimal clinical application of pitavastatin and other lipid-modulating therapies. This guide provides the foundational knowledge and experimental framework to support further research and drug development in this critical therapeutic area.

References

- 1. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 2. ClinPGx [clinpgx.org]

- 3. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 5. researchgate.net [researchgate.net]

- 6. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [helda.helsinki.fi]

- 8. irrespub.com [irrespub.com]

- 9. Pitavastatin: novel effects on lipid parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. natap.org [natap.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Effect of pitavastatin on apolipoprotein A-I production in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Efficacy and Safety of Pitavastatin in a Real-World Setting: Observational Study Evaluating SaFety in Patient Treated with Pitavastatin in Korea (PROOF Study) [e-enm.org]

- 16. benchchem.com [benchchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

- 19. Visualization of lipoprotein receptors by ligand blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection of the low-density-lipoprotein receptor with biotin-low-density lipoprotein. A rapid new method for ligand blotting - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Cholesterol: A Deep Dive into the Pleiotropic Effects of Pitavastatin Calcium Hydrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pitavastatin (B1663618) calcium hydrate (B1144303), a potent inhibitor of HMG-CoA reductase, is well-established for its efficacy in lowering low-density lipoprotein cholesterol (LDL-C). However, a growing body of evidence reveals a spectrum of beneficial effects that extend beyond its primary lipid-lowering mechanism. These "pleiotropic" effects position pitavastatin as a molecule of significant interest in cardiovascular disease and potentially other therapeutic areas. This technical guide synthesizes the current understanding of these non-lipid-related actions, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, supporting data, and experimental methodologies.

I. Anti-Inflammatory and Antioxidant Properties

Pitavastatin exerts significant anti-inflammatory and antioxidant effects, contributing to its cardiovascular protective profile. These actions are primarily mediated through the inhibition of key inflammatory signaling pathways and the reduction of oxidative stress.

A. Modulation of Inflammatory Signaling Pathways

1. Inhibition of the NF-κB Pathway:

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1] Pitavastatin has been shown to suppress the activation of NF-κB in various cell types, including endothelial cells and macrophages.[1][2] This inhibition leads to a downstream reduction in the production of inflammatory cytokines and adhesion molecules.[2][3]

Experimental Protocol: NF-κB Activation Assay

To assess the effect of pitavastatin on NF-κB activation, researchers can utilize an electrophoretic mobility shift assay (EMSA) or a reporter gene assay.

-

Cell Culture: Human aortic endothelial cells (HAECs) or macrophage-like cell lines (e.g., RAW 264.7) are cultured to confluence.

-

Treatment: Cells are pre-treated with varying concentrations of pitavastatin for a specified duration (e.g., 24 hours) before stimulation with an inflammatory agonist like tumor necrosis factor-alpha (TNF-α).

-

Nuclear Extraction: Nuclear extracts are prepared from the treated cells.

-

EMSA: The nuclear extracts are incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus binding site. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel and visualized by autoradiography. A decrease in the shifted band in pitavastatin-treated cells indicates reduced NF-κB DNA binding activity.[2][3]

-

Reporter Gene Assay: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter. Following treatment with pitavastatin and TNF-α, luciferase activity is measured. A reduction in luciferase activity signifies decreased NF-κB transcriptional activity.[2][3]

2. Inhibition of the Rho/ROCK Pathway:

The Ras homolog (Rho) family of small GTPases and their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), play a crucial role in various cellular processes, including inflammation and endothelial dysfunction. Pitavastatin, by inhibiting the synthesis of isoprenoid intermediates essential for Rho prenylation and activation, effectively downregulates the Rho/ROCK pathway.[2][4] This leads to beneficial effects on endothelial function and reduced inflammation.

Experimental Protocol: RhoA Activation Assay

The activation status of RhoA can be determined using a pull-down assay that specifically isolates the active, GTP-bound form of RhoA.

-

Cell Lysis: Endothelial cells treated with pitavastatin are lysed in a buffer that preserves GTPase activity.

-

Pull-down: Cell lysates are incubated with a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) fused to glutathione (B108866) S-transferase (GST) and immobilized on glutathione-sepharose beads. The RBD specifically binds to GTP-bound RhoA.

-

Western Blotting: The beads are washed, and the bound proteins are eluted and subjected to SDS-PAGE and Western blotting using an anti-RhoA antibody. A decrease in the amount of pulled-down RhoA in pitavastatin-treated cells indicates reduced RhoA activation.

B. Attenuation of Oxidative Stress

Pitavastatin has been demonstrated to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and enhancing the antioxidant defense mechanisms.[4][5]

Table 1: Effects of Pitavastatin on Markers of Oxidative Stress

| Marker | Study Population/Model | Pitavastatin Dose | Duration | Outcome | Reference |

| 8-OHdG (urinary) | Healthy volunteers | Single dose | 6 hours | Significant reduction | [6] |

| Isoprostane (urinary) | Healthy volunteers | Single dose | 6 hours | Significant reduction | [6] |

| 4-HNE | Lean mice with intermittent hypoxia | Not specified | Not specified | Significant suppression in LV myocardium | [7] |

| Superoxide production | Lean mice with intermittent hypoxia | Not specified | Not specified | Significant suppression in LV myocardium | [7] |

| Reactive oxygen species | Genetically obese rats | Not specified | Not specified | Reduction in elevated levels | [4] |

| NADPH oxidase activity | Genetically obese rats | Not specified | Not specified | Reduction in elevated levels | [4] |

| Cardiac-lipid peroxides (TBARS) | Wistar rats on high-fat diet | 1 mg/kg | 21 days | Significant reduction | [5] |

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cell Culture and Treatment: Cells are cultured and treated with pitavastatin as described previously.

-

Probe Loading: Cells are incubated with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometry. A decrease in fluorescence in pitavastatin-treated cells indicates a reduction in intracellular ROS levels.[8]

II. Improvement of Endothelial Function

A healthy endothelium is crucial for maintaining vascular homeostasis. Pitavastatin improves endothelial function through multiple mechanisms, most notably by enhancing the production of nitric oxide (NO).

A. Activation of Endothelial Nitric Oxide Synthase (eNOS)

Pitavastatin activates eNOS, the enzyme responsible for NO production in endothelial cells, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][9] This leads to increased NO bioavailability, which promotes vasodilation, inhibits platelet aggregation, and reduces leukocyte adhesion.

Experimental Protocol: eNOS Activation Assay (Western Blot)

The activation of eNOS is often assessed by measuring its phosphorylation at serine 1177 (Ser1177).

-

Cell Culture and Treatment: Endothelial cells are treated with pitavastatin.

-

Protein Extraction and Western Blotting: Whole-cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated eNOS (Ser1177) and total eNOS.

-

Densitometry: The band intensities are quantified, and the ratio of phosphorylated eNOS to total eNOS is calculated. An increase in this ratio in pitavastatin-treated cells indicates eNOS activation.[9][10]

III. Effects on Atherosclerotic Plaque

Pitavastatin has been shown to favorably modulate the composition and stability of atherosclerotic plaques, which is a critical aspect of its anti-atherosclerotic effects.

Table 2: Effects of Pitavastatin on Coronary Plaque Composition

| Plaque Parameter | Study | Pitavastatin Dose | Duration | Outcome | Reference |

| Yellow Grade (angioscopy) | TOGETHAR trial | 2 mg/day | 52 weeks | Significant decrease (2.9 ± 0.8 to 2.6 ± 0.7, P=0.040) | [11] |

| Percent Atheroma Volume (IVUS) | TOGETHAR trial | 2 mg/day | 52 weeks | No significant change | [11] |

| Pathologic Intimal Thickening (VH-IVUS) | Comparative study vs. pravastatin (B1207561) | Not specified | 8 months | Strong reduction, especially in unstable angina | [12] |

| Fibro-fatty Composition (IVUS) | Comparative study vs. atorvastatin | Not specified | Not specified | Significant decrease | [13] |

| Plaque Volume (IVUS) | Comparative study vs. atorvastatin | Not specified | Not specified | Significant decrease | [13] |

Experimental Protocol: Intravascular Ultrasound (IVUS) for Plaque Assessment

IVUS is an in-vivo imaging modality used to visualize the lumen and wall of coronary arteries.

-

Catheterization: A specialized IVUS catheter is advanced into the coronary artery of interest under fluoroscopic guidance.

-

Image Acquisition: The ultrasound transducer at the tip of the catheter emits and receives high-frequency sound waves to generate cross-sectional images of the artery. A motorized pullback system allows for the acquisition of a series of images along a segment of the artery.

-

Image Analysis: The acquired images are analyzed to quantify various plaque parameters, including plaque volume, percent atheroma volume, and lumen dimensions. Virtual histology IVUS (VH-IVUS) can further characterize plaque composition into fibrous, fibro-fatty, dense calcium, and necrotic core components.[11][12]

IV. Effects on Glucose Metabolism

The impact of statins on glucose metabolism has been a subject of considerable research. Evidence suggests that pitavastatin has a largely neutral effect on glucose homeostasis and may not increase the risk of new-onset diabetes.[14][15][16][17]

Table 3: Effects of Pitavastatin on Glucose Metabolism Parameters

| Parameter | Study Population | Pitavastatin Dose | Duration | Outcome | Reference |

| Fasting Blood Glucose | Meta-analysis of 15 RCTs | Various | ≥12 weeks | No significant difference vs. control | [14] |

| HbA1c | Meta-analysis of 15 RCTs | Various | ≥12 weeks | No significant difference vs. control | [14] |

| New-Onset Diabetes | Meta-analysis of 15 RCTs | Various | ≥12 weeks | No significant difference vs. control | [14] |

| Fasting Plasma Glucose | Type 2 diabetic patients | 1 or 2 mg/day | 8 weeks | No significant change | [16] |

| HbA1c | Type 2 diabetic patients | 1 or 2 mg/day | 8 weeks | No significant change | [16] |

| Arbitrary Blood Glucose | Type 2 diabetic patients | 2 mg/day | 3 months | Minimal change | [17] |

| HbA1c | Type 2 diabetic patients | 2 mg/day | 3 months | Minimal change | [17] |

| Fasting Plasma Glucose | Patients with metabolic syndrome (CAPITAIN trial) | 4 mg/day | 180 days | Small increase (4%) | [18] |

| HbA1c, Insulin (B600854), HOMA-IR, QUICKI | Patients with metabolic syndrome (CAPITAIN trial) | 4 mg/day | 180 days | No significant differences | [18] |

Experimental Protocol: Euglycemic Hyperinsulinemic Clamp

The euglycemic hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity.

-

Catheter Placement: Intravenous catheters are placed for infusion of insulin, glucose, and for blood sampling.

-

Insulin Infusion: A continuous infusion of insulin is administered to achieve a high physiological or supraphysiological plasma insulin concentration.

-

Glucose Infusion: A variable infusion of glucose is administered to maintain a constant blood glucose level (euglycemia).

-

Measurement: The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.[15]

V. Anti-Cancer Properties

Emerging evidence suggests that pitavastatin may possess anti-cancer properties, particularly in cancers arising from chronic inflammation.[19][20][21][22][23]

A. Inhibition of Cancer-Related Inflammatory Pathways

Pitavastatin has been shown to inhibit the production of interleukin-33 (IL-33), a cytokine implicated in cancer development, by blocking TBK1-IRF3 signaling.[20][21]

Experimental Protocol: Small Molecule Screening for IL-33 Inhibition

-

Cell Lines: Utilize cell lines with high baseline expression of IL-33 (e.g., Pam212, PyMttg).

-

Screening: Screen a library of small molecules (e.g., FDA-approved drugs) for their ability to suppress IL-33 expression in these cell lines.

-

Validation: Validate the inhibitory effect of hit compounds using techniques such as quantitative PCR (for mRNA expression) and ELISA (for protein secretion).[20]

VI. Other Pleiotropic Effects

A. Renal Protective Effects

Pitavastatin has demonstrated beneficial effects on renal function.[6][24][25][26][27] Studies have shown that it can increase creatinine (B1669602) clearance and the estimated glomerular filtration rate (eGFR).[6][24]

Table 4: Effects of Pitavastatin on Renal Function

| Parameter | Study Population | Pitavastatin Dose | Duration | Outcome | Reference |

| Creatinine Clearance | Healthy volunteers | Single dose | 6 hours | Increased | [6] |

| eGFR | Hypercholesterolemic patients with CKD | Not specified | 104 weeks | Significant increase (+5.4 mL/min/1.73 m²) | [24] |

B. Effects on Bone Metabolism

The effects of pitavastatin on bone metabolism are still being elucidated, with some studies suggesting potentially beneficial effects by reducing bone resorption.[28][29][30][31][32]

Table 5: Effects of Pitavastatin on Bone Turnover Markers

| Marker | Study Population | Pitavastatin Dose | Duration | Outcome | Reference |

| N-terminal telopeptide of type I collagen (NTx) | Patients with hypercholesterolemia | Not specified | 3 months | Significant decrease | [28] |

| Bone-specific alkaline phosphatase (BAP) | Patients with hypercholesterolemia | Not specified | 3 months | No significant change | [28] |

| Procollagen type 1 N-propeptide (P1NP) | Postmenopausal women | Not specified | 12 months | Slight decrease | [31][32] |

| Bone Mineral Density (BMD) | Postmenopausal women | Not specified | 12 months | No significant change | [31][32] |

Conclusion

The pleiotropic effects of pitavastatin calcium hydrate significantly enhance its therapeutic profile beyond cholesterol reduction. Its ability to modulate inflammatory pathways, reduce oxidative stress, improve endothelial function, and potentially influence cancer development, renal function, and bone metabolism underscores its multifaceted pharmacological actions. For researchers and drug development professionals, a deeper understanding of these mechanisms opens avenues for exploring new therapeutic applications and optimizing patient outcomes in a broader range of clinical settings. Further investigation into these non-lipid-related effects is warranted to fully harness the therapeutic potential of pitavastatin.

References

- 1. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Anti-inflammatory effect of pitavastatin on NF-kappaB activated by TNF-alpha in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of antioxidant defense mechanism by pitavastatin and rosuvastatin on obesity-induced oxidative stress in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The administration of pitavastatin augments creatinine clearance associated with reduction in oxidative stress parameters: acute and early effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pitavastatin reduces oxidative stress and attenuates intermittent hypoxia-induced left ventricular remodeling in lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pitavastatin attenuates AGEs-induced mitophagy via inhibition of ROS generation in the mitochondria of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stabilization and regression of coronary plaques treated with pitavastatin proven by angioscopy and intravascular ultrasound--the TOGETHAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the effects of pitavastatin versus pravastatin on coronary artery plaque phenotype assessed by tissue characterization using serial virtual histology intravascular ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Early Effect of Lipid-Lowering Therapy With Pitavastatin on Regression of Coronary Atherosclerotic Plaque [jstage.jst.go.jp]

- 14. Effect of pitavastatin on glucose, HbA1c and incident diabetes: A meta-analysis of randomized controlled clinical trials in individuals without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Influence of Pitavastatin on Glucose Tolerance in Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 18. Effect of high-dose pitavastatin on glucose homeostasis in patients at elevated risk of new-onset diabetes: insights from the CAPITAIN and PREVAIL-US studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Anti-Cancer Effect of Pitavastatin May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. onclive.com [onclive.com]

- 21. news.harvard.edu [news.harvard.edu]

- 22. Statins may help prevent some forms of cancer, study finds [medicalnewstoday.com]

- 23. Statins may help prevent cancer development: Study [medicaldialogues.in]

- 24. Effects of Pitavastatin (LIVALO Tablet) on the Estimated Glomerular Filtration Rate (eGFR) in Hypercholesterolemic Patients with Chronic Kidney Disease [jstage.jst.go.jp]

- 25. researchgate.net [researchgate.net]

- 26. Effects of pitavastatin add-on therapy on chronic kidney disease with albuminuria and dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Short-term effects of pitavastatin on biochemical markers of bone turnover in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. portlandpress.com [portlandpress.com]

- 30. medrxiv.org [medrxiv.org]

- 31. researchgate.net [researchgate.net]

- 32. medrxiv.org [medrxiv.org]

Synthesis and Structural Characterization of Pitavastatin Calcium Hydrate: A Technical Guide

Introduction: Pitavastatin (B1663618) is a potent, fully synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] As a member of the "statin" class of drugs, it is used for the treatment of hypercholesterolemia and for the prevention of cardiovascular disease.[1] Pitavastatin is typically administered as its calcium salt. The solid-state properties of the active pharmaceutical ingredient (API), including its crystalline form and hydration state, are critical parameters that can influence its stability, dissolution rate, and bioavailability.[2] Pharmaceutical substances often exhibit polymorphism, the ability to exist in two or more different crystal structures, and can also form solvates or hydrates, referred to as pseudopolymorphs.[2][3]

This technical guide provides an in-depth overview of the synthesis and structural characterization of Pitavastatin calcium hydrate (B1144303), intended for researchers, scientists, and drug development professionals. It details common synthetic routes, crystallization protocols, and the analytical techniques used to confirm the structure and solid-state form of the final compound.

Synthesis of Pitavastatin Calcium

The synthesis of Pitavastatin calcium can be accomplished through various routes, often involving the construction of the quinoline (B57606) core followed by the elaboration of the dihydroxyheptenoate side chain. A common strategy involves the formation of pitavastatin acid, which is then converted to its calcium salt.

Experimental Protocol: Synthesis and Crystallization

The following protocol is a representative synthesis compiled from methodologies described in the literature.[4][5]

Step 1: Preparation of Pitavastatin Sodium Salt Solution

-

Charge a suitable reaction vessel with (3R, 5S, 6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic acid or a precursor amine salt (e.g., α-Methylbenzylamine salt).[5]

-

Add purified water and stir under a nitrogen atmosphere for approximately 30 minutes to form a slurry.[5]

-

Slowly add a stoichiometric amount of 1 M aqueous sodium hydroxide (B78521) solution.[5]

-

Stir the mixture for an additional 30 minutes until a clear, homogeneous solution of pitavastatin sodium is obtained.[5]

-

Wash the aqueous solution with a water-immiscible organic solvent, such as methyl tert-butyl ether, to remove non-polar impurities, and separate the aqueous layer.[5]

Step 2: Crystallization of this compound

-

Heat the aqueous solution of pitavastatin sodium to a crystallization temperature, typically between 50°C and 70°C.[6]

-

Prepare a separate aqueous solution of a water-miscible calcium salt, such as calcium chloride or calcium acetate.[4][5] The molar ratio of the calcium source to the pitavastatin salt should be approximately 0.5:1.[6]

-

Slowly add the calcium salt solution to the heated pitavastatin sodium solution over a period of 30 to 70 minutes.[6] Pitavastatin calcium will precipitate out of the solution.

-

Maintain the temperature and continue stirring the resulting suspension for a defined period to allow for crystal growth.

-

Cool the suspension to room temperature and isolate the crystalline solid by filtration.

-

Wash the collected solid with purified water.

-

Dry the product under vacuum at a controlled temperature (e.g., up to 60°C) to achieve the desired water content for the specific hydrate form.[6][7]

Structural Characterization

A comprehensive structural characterization is essential to confirm the chemical identity, purity, crystalline form, and hydration state of the synthesized Pitavastatin calcium. This involves a combination of crystallographic, thermal, and spectroscopic techniques.

Powder X-Ray Diffraction (PXRD)

PXRD is the most powerful technique for identifying the specific crystalline form (polymorph) of Pitavastatin calcium. Each polymorph has a unique diffraction pattern.

Experimental Protocol:

-

An X-ray powder diffractometer with Cu-Kα radiation is typically used.

-

The sample is gently flattened on a sample holder.

-

Data is collected over a 2θ range, for example, from 2 to 50 degrees, with a defined step size and step time.[8]

Data Presentation: The following table summarizes the characteristic PXRD peaks for several known crystalline forms of Pitavastatin calcium.

| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) |

| Form A | A peak with a relative intensity of more than 25% at a diffraction angle (2θ) of 30.16°.[6] |

| Form C | 4.1, 5.6, 7.8, 8.3, 10.3, 11.6, 17.5, 17.9, 18.7, 19.5, 20.6, 21.5, 21.9, 23.1, 24.0, 24.8.[8][9] |

| Form E | 4.4, 5.0, 6.6, 6.8, 8.9, 10.0, 10.3, 10.8, 13.3, 13.6, 14.0, 15.2, 15.9, 16.4, 16.9, 17.8.[9] |

| Form H1 | 4.9, 6.9, 10.9, 14.8, 15.3, 16.6, 17.7, 19.1, 19.5, 19.9, 20.3, 21.0, 21.8.[8][9] |

| Form IV | 3.77, 4.88, 6.84, 10.88, 19.75, 20.90.[10] |

| Stable Form | 6.7, 9.0, 11.1, 19.6, 21.0.[11] |

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal events, such as polymorphic transitions. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing a quantitative measure of water content in the hydrate.

Experimental Protocol:

-

DSC: A small, weighed quantity of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

TGA: A sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded as a function of temperature.

Data Presentation:

| Analytical Technique | Parameter | Observed Value |

| DSC | Melting Point | 190-192°C (from aqueous precipitation).[7][12] |

| Endothermic Peak | 134.5°C (API).[13] | |

| TGA / Water Content | Crystalline Form A | 5% to 15%.[7] |

| Stable Crystalline Form | < 5%.[11] |

Note: Variations in melting points can be attributed to the analysis of different polymorphic forms or different experimental conditions.

Spectroscopic Characterization

Spectroscopic methods are used to confirm the molecular structure and purity of the compound.

Experimental Protocol:

-

FTIR: The infrared spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a blend with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[13]

-

UV-Vis: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., 0.1 N HCl, methanol, or a buffer), and the absorbance is scanned over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorption (λmax).[13][14]

-

NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆).[15]

Data Presentation:

| Technique | Parameter | Observation |

| FTIR | Functional Groups | Peaks corresponding to O-H, C-H, C=O, C=C, and C-F bonds confirm the molecular structure.[13] |

| UV-Vis | λmax in 0.1 N HCl | ~250 nm.[14] |

| λmax in pH 6.8 Buffer | ~245 nm.[14] | |

| λmax in DMF | ~266 nm.[16] | |

| NMR | Conformational Analysis | Can be used to study the conformational behavior of isomers, such as restricted rotation around single bonds.[15][17] |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The final crystallization step is critical in determining the solid-state form of the API, which can exist as various polymorphs and hydrates. A thorough structural characterization using a suite of analytical techniques, including PXRD, DSC, TGA, and various spectroscopic methods, is mandatory for confirming the identity, purity, and specific crystalline form of this compound. This rigorous analysis ensures the quality and consistency required for a pharmaceutical drug substance.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. data.epo.org [data.epo.org]

- 3. US20140364614A1 - Crystalline forms of pitavastatin calcium - Google Patents [patents.google.com]

- 4. CN104072415A - Preparation method of pitavastatin calcium - Google Patents [patents.google.com]

- 5. CN101195603A - Novel crystal system of pitavastatin calcium and method for producing the same - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 8. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2013098773A1 - Crystalline forms of pitavastatin calcium - Google Patents [patents.google.com]

- 11. US9034901B2 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 12. US20140148481A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]

Pitavastatin Calcium Hydrate: A Comprehensive Technical Guide on Solubility and Stability Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin (B1663618), a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a potent lipid-lowering agent.[1][2][3] It is clinically used as pitavastatin calcium to treat hypercholesterolemia and mixed dyslipidemia.[4] As a Biopharmaceutics Classification System (BCS) Class II drug, pitavastatin calcium is characterized by low aqueous solubility and high permeability.[2][5] This technical guide provides an in-depth analysis of the solubility and stability profiles of pitavastatin calcium hydrate (B1144303), crucial for its formulation development, manufacturing, and ensuring therapeutic efficacy.

Solubility Profile

The solubility of pitavastatin calcium is pH-dependent.[6][7] It exhibits higher solubility in acidic conditions and has limited solubility in distilled water.[7][8][9]

Quantitative Solubility Data

| Solvent/Medium | Solubility (mg/mL) | Reference |

| 0.1 N HCl | 12.4 | [6] |

| pH 6.8 Phosphate (B84403) Buffer | 3.2 | [6] |

| Distilled Water | 1.2 | [6] |

| DMSO | ~25 | [10] |

| Dimethylformamide (DMF) | ~30 | [10] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 | [10] |

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of pitavastatin calcium hydrate in various aqueous and organic solvents.

Materials:

-

This compound powder

-

0.1 N Hydrochloric acid

-

Phosphate buffer (pH 6.8)

-

Distilled water

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS, pH 7.2)

-

Scintillation vials

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to separate scintillation vials containing a known volume of each solvent (e.g., 0.1 N HCl, pH 6.8 phosphate buffer, distilled water, DMSO, DMF).

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. For highly concentrated samples, dilute with a suitable solvent to fall within the analytical method's linear range.

-

Quantification: Analyze the concentration of pitavastatin in the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometric method.[8] The wavelength for UV detection is typically around 245 nm.[10][11]

-

Calculation: Calculate the solubility in mg/mL by accounting for the dilution factor.

Stability Profile

The stability of this compound has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[11][12][13] Significant degradation is observed under acidic and basic conditions.[11][12]

Forced Degradation Studies

| Stress Condition | Conditions | Observations | Reference |

| Acid Hydrolysis | 0.1 N HCl, room temperature for 30 minutes | Significant degradation observed. | [11][14] |

| Base Hydrolysis | 0.1 N NaOH, room temperature for 30 minutes | Significant degradation observed. | [11][14] |

| Neutral Hydrolysis | Water, 60°C for 6 hours | Minimal to no degradation. | [14][15] |

| Oxidative Degradation | 3% H₂O₂, room temperature for 30 minutes | Degradation observed. | [14][16] |

| Thermal Degradation | Dry heat at 60°C for 6 hours | No significant degradation. | [14] |

| Photolytic Degradation | Exposure to sunlight for 6 hours | No significant degradation. | [14] |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 N Hydrochloric acid

-

0.1 N Sodium hydroxide

-

3% Hydrogen peroxide

-

Methanol

-

Water

-

Volumetric flasks

-

Water bath or oven

-

UV chamber or light source

-

Validated stability-indicating analytical method (e.g., UPLC or HPTLC)[11][14]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of pitavastatin calcium in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[13]

-

Acid Degradation:

-

Base Degradation:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose a known quantity of solid this compound powder to dry heat in an oven at a specified temperature and duration (e.g., 60°C for 6 hours).[14]

-

Dissolve the heat-stressed powder in a suitable solvent and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose a known quantity of solid this compound powder spread as a thin layer to sunlight or a UV lamp for a specified duration (e.g., 6 hours).[14]

-

Dissolve the photo-stressed powder in a suitable solvent and dilute for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating chromatographic method. The method should be able to separate the intact drug from its degradation products.[11][14]

Visualizations

Pitavastatin Mechanism of Action

Caption: Pitavastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for assessing pitavastatin stability under stress conditions.

References

- 1. drugs.com [drugs.com]

- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 3. youtube.com [youtube.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. ymerdigital.com [ymerdigital.com]

- 6. This compound (1852536-33-4) for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. sphinxsai.com [sphinxsai.com]

- 14. ajpaonline.com [ajpaonline.com]

- 15. ijpar.com [ijpar.com]

- 16. scispace.com [scispace.com]

Pitavastatin Calcium Hydrate: An In-Depth Technical Guide on its Interaction with CYP450 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pitavastatin (B1663618), a potent inhibitor of HMG-CoA reductase, distinguishes itself from many other statins through its minimal interaction with the cytochrome P450 (CYP450) enzyme system. This characteristic significantly reduces the potential for drug-drug interactions (DDIs), a common concern in patients undergoing polypharmacy. This technical guide provides a comprehensive overview of the metabolic pathways of pitavastatin calcium hydrate (B1144303), its limited interaction with CYP450 enzymes, and the experimental methodologies used to characterize these interactions. Quantitative data are presented to underscore the low potential for CYP450-mediated DDIs, and detailed experimental protocols are provided for key in vitro assays.

Metabolic Pathways of Pitavastatin

The primary metabolic pathway of pitavastatin is not oxidation via the CYP450 system, but rather glucuronidation, an important phase II metabolic reaction.

Primary Pathway: Glucuronidation

Pitavastatin is principally metabolized in the liver through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A3 and UGT2B7 are the key enzymes responsible for the conjugation of pitavastatin with glucuronic acid.[1] This conjugation leads to the formation of pitavastatin lactone, the major metabolite found in human plasma.[1][2] The lactone form is pharmacologically inactive.[3]

Minor Pathway: Cytochrome P450 Metabolism

A very small fraction of pitavastatin undergoes metabolism by the CYP450 system.[2] The isoforms marginally involved are CYP2C9 and, to a lesser extent, CYP2C8.[1] It is crucial to note that pitavastatin is not metabolized by CYP3A4, the most common enzyme involved in statin metabolism and a major source of drug interactions for other statins.[4]

Diagram of Pitavastatin Metabolism

Caption: Metabolic pathway of pitavastatin.

Interaction of Pitavastatin with CYP450 Enzymes

In vitro studies have consistently demonstrated that pitavastatin and its lactone metabolite have a very low potential to inhibit or induce CYP450 enzymes. This is a key differentiating feature compared to other statins that are extensively metabolized by and are inhibitors of CYP3A4.

Quantitative Analysis of CYP450 Inhibition

The inhibitory potential of a compound on CYP450 enzymes is typically quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Due to the minimal interaction of pitavastatin with the CYP450 system, specific IC50 and Ki values are not widely reported in the literature, as the inhibition is considered clinically insignificant. The available data consistently indicates a lack of significant inhibition.

| CYP Isoform | Pitavastatin IC50 (µM) | Pitavastatin Lactone IC50 (µM) | Remarks |

| CYP1A2 | > 100 | Not Reported | No significant inhibition observed. |

| CYP2C8 | Not Reported | Not Reported | Minimal metabolism by this isoform. |

| CYP2C9 | > 100 | > 100 | No inhibitory effects on model substrates.[5] |

| CYP2C19 | > 100 | Not Reported | No significant inhibition observed. |

| CYP2D6 | > 100 | Not Reported | No significant inhibition observed. |

| CYP3A4 | > 100 | > 100 | No inhibitory effects on model substrates.[5] |

Note: The values presented are based on the general consensus from multiple sources indicating a lack of significant inhibition. Specific numerical values are often not provided due to the high concentrations required to elicit any measurable effect.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to assess the interaction of pitavastatin with CYP450 and UGT enzymes.

In Vitro CYP450 Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of a test compound (e.g., pitavastatin) for various CYP450 isoforms using human liver microsomes.

Objective: To determine the concentration of pitavastatin that causes 50% inhibition of the activity of specific CYP450 isoforms.

Materials:

-

Human Liver Microsomes (HLMs)

-

Pitavastatin calcium hydrate

-

Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of pitavastatin, probe substrates, and internal standard in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Incubation Mixture Preparation: In a 96-well plate, combine the human liver microsomes, potassium phosphate buffer, and a range of concentrations of pitavastatin.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzymes.

-

Initiation of Reaction: Add the specific probe substrate to each well to initiate the metabolic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation for each concentration of pitavastatin. Plot the percentage of inhibition against the logarithm of the pitavastatin concentration and determine the IC50 value using non-linear regression analysis.

Diagram of CYP450 Inhibition Assay Workflow

Caption: Workflow for in vitro CYP450 inhibition assay.

UDP-Glucuronosyltransferase (UGT) Activity Assay

This protocol provides a general method for assessing the glucuronidation of pitavastatin by UGT enzymes in human liver microsomes.

Objective: To measure the rate of pitavastatin glucuronide formation.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Alamethicin (B1591596) (to activate UGTs)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Microsome Activation: Pre-incubate the human liver microsomes with alamethicin on ice to permeabilize the microsomal membrane and expose the UGT active sites.

-

Incubation Mixture Preparation: In a 96-well plate, combine the activated microsomes, Tris-HCl buffer, MgCl2, and pitavastatin.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

-

Initiation of Reaction: Add UDPGA to each well to start the glucuronidation reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of pitavastatin glucuronide using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of pitavastatin glucuronide formation.

Diagram of UGT Activity Assay Workflow

Caption: Workflow for UGT activity assay.

Conclusion

The pharmacological profile of this compound is characterized by a metabolic pathway that largely bypasses the cytochrome P450 system. Its primary route of elimination is through glucuronidation, which translates to a significantly lower risk of clinically relevant drug-drug interactions mediated by CYP450 enzymes. The lack of significant inhibition of major CYP isoforms, particularly CYP3A4, makes pitavastatin a valuable therapeutic option for patients with dyslipidemia who require concomitant administration of multiple medications. The experimental protocols detailed in this guide provide a framework for the in vitro assessment of these favorable drug metabolism properties.

References

- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Solid State of Pitavastatin Calcium Hydrate: A Technical Guide to its Crystalline Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystalline structure and polymorphic landscape of Pitavastatin (B1663618) calcium hydrate (B1144303), a critical aspect influencing the stability, solubility, and bioavailability of this widely used HMG-CoA reductase inhibitor. Understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount in drug development, ensuring consistent product performance and quality.

Introduction to Polymorphism in Pitavastatin Calcium

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit varying physicochemical properties, including melting point, hygroscopicity, and dissolution rate, which can significantly impact the drug's therapeutic efficacy and shelf life. Pitavastatin calcium is known to exist in several polymorphic forms, including Forms A, B, C, D, E, F, H1, and the highly stable Form K, as well as an amorphous form.[1] The hydrate nature of many of these forms adds another layer of complexity to their solid-state behavior.

Characterization of Pitavastatin Calcium Polymorphs

The various polymorphic forms of Pitavastatin calcium are primarily distinguished using a combination of analytical techniques, with X-ray powder diffraction (XRPD) being the most definitive. Other key techniques include differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier-transform infrared (FTIR) spectroscopy.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying crystalline phases. Each polymorph possesses a unique diffraction pattern characterized by peaks at specific 2θ angles. The table below summarizes the characteristic XRPD peaks for the known polymorphs of Pitavastatin calcium.

Table 1: Characteristic X-ray Powder Diffraction (XRPD) Peaks (2θ) for Pitavastatin Calcium Polymorphs

| Form A[2] | Form B[3] | Form C[2] | Form D[2] | Form E[2] | Form F[2] | Form H1[2] | Form K[3] |

| 5.0 | 4.6 | 4.1 | 5.0 | 4.4 | 5.1 | 4.9 | 3.8 |

| 6.8 | 5.3 | 5.6 | 6.5 | 5.0 | 5.6 | 6.9 | 5.3 |

| 9.1 | 6.2 | 7.8 | 6.8 | 6.6 | 7.0 | 10.9 | 11.3 |

| 10.0 | 7.7 | 8.3 | 8.7 | 6.8 | 8.8 | 14.8 | 15.4 |

| 10.5 | 9.2 | 10.3 | 10.0 | 8.9 | 9.6 | 15.3 | 17.4 |

| 11.0 | 9.6 | 11.6 | 10.2 | 10.0 | 10.2 | 16.6 | 18.1 |

| 13.3 | 10.3 | 17.5 | 10.8 | 10.3 | 10.9 | 17.7 | 19.2 |

| 13.7 | 11.3 | 17.9 | 13.1 | 10.8 | 11.3 | 19.1 | 20.6 |

| 14.0 | 11.7 | 18.7 | 13.5 | 13.3 | 11.9 | 19.5 | 22.3 |

| 14.7 | 12.6 | 19.5 | 14.3 | 13.6 | 12.5 | 19.9 | 24.6 |

| 15.9 | 13.0 | 20.6 | 15.3 | 14.0 | 13.0 | 20.3 | |

| 16.9 | 13.9 | 21.5 | 16.1 | 15.2 | 13.7 | 21.0 | |

| 17.1 | 14.7 | 21.9 | 16.8 | 15.9 | 14.4 | 21.8 | |

| 18.4 | 14.9 | 23.1 | 18.2 | 16.4 | 14.7 | ||

| 19.1 | 15.6 | 24.0 | 18.5 | 16.9 | 15.3 | ||

| 20.8 | 16.3 | 24.8 | 19.0 | 17.8 | 15.5 | ||

| 21.1 | 17.0 | 19.9 | 18.3 | 16.8 | |||

| 21.6 | 17.4 | 20.5 | 18.9 | 17.6 | |||

| 22.9 | 18.0 | 21.0 | 20.2 | 18.3 | |||

| 23.7 | 18.7 | 21.7 | 20.4 | 19.3 | |||

| 24.2 | 19.3 | 22.3 | 20.7 | 19.7 | |||

| 25.2 | 20.0 | 23.4 | 20.9 | 20.6 | |||

| 27.1 | 20.5 | 24.0 | 21.1 | 21.2 | |||

| 29.6 | 20.8 | 25.6 | 21.6 | 21.8 | |||

| 30.2 | 21.2 | 26.2 | 21.7 | 22.8 | |||

| 21.5 | 22.3 | 23.1 | |||||

| 22.4 | 23.5 | 23.8 | |||||

| 23.2 | 23.8 | 24.1 | |||||

| 23.8 | 24.1 | 24.8 | |||||

| 24.4 | 24.7 | 25.7 | |||||

| 25.2 | 25.4 | 26.2 | |||||

| 26.0 | 26.6 | 26.6 | |||||

| 26.4 | 30.2 | 26.9 | |||||

| 27.0 | 34.0 | 28.4 | |||||

| 27.9 | 29.5 | ||||||

| 29.8 | |||||||

| 30.9 |

Thermal Analysis (DSC and TGA)

DSC and TGA provide information about the thermal stability, melting point, and water content of the different polymorphs. Form K is particularly noted for its high thermal stability compared to other forms.[4]

Table 2: Thermal Analysis Data for Pitavastatin Calcium Polymorphs

| Polymorph | DSC Event | TGA Weight Loss | Water Content (%) |

| Form A | Decomposes around 180°C[5] | Data not available | Up to 15% (typically 3-12%)[1] |

| Form B | Data not available | Data not available | Data not available |

| Form C | Data not available | Data not available | Data not available |

| Form D | Data not available | Data not available | Data not available |

| Form E | Data not available | Data not available | Data not available |

| Form F | Data not available | Data not available | Data not available |

| Form H1 | Data not available | Data not available | Data not available |

| Form K | Endothermic peak (melting with decomposition) with onset at 249°C and peak at ~257°C[5] | Weight loss due to water evaporation observed[5] | Data not available |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present and can differentiate between polymorphs based on subtle shifts in vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands for Pitavastatin Calcium Form K

| Wave Number (cm⁻¹)[5] |

| 3210 |

| 2944 |

| 2909 |

| 1820 |

| 1603 |

| 1559 |

| 1513 |

| 1489 |

| 1442 |

| 1409 |

| 1310 |

| 1278 |

| 1219 |

| 1157 |

| 1118 |

| 1092 |

| 1065 |

| 1024 |

| 971 |

| 932 |

| 917 |

| 887 |

| 857 |

| 834 |

| 762 |

| 724 |

| 700 |

| 667 |

| 621 |

| 559 |

| 540 |

| 519 |

| 475 |

Preparation of Pitavastatin Calcium Polymorphs

The formation of a specific polymorph is highly dependent on the crystallization conditions, including the solvent system, temperature, and stirring rate.

Preparation of Form A

Form A is typically prepared by reacting a salt of pitavastatin, such as sodium pitavastatin, with a calcium salt like calcium chloride in an aqueous medium.[1] The water content of Form A is crucial for its stability and can range from 3% to 15%.[1][6]

Interconversion of Polymorphs

Forms B through F are generally derived from Form A by treating it with different solvent systems.[1] This highlights the potential for interconversion between polymorphs, a critical consideration during drug manufacturing and storage.

Preparation of Form H1

Form H1 can be prepared by dissolving Pitavastatin calcium in a solvent mixture such as ethanol and isopropyl acetate, followed by heating to reflux, cooling, and stirring for an extended period.[2]

Preparation of Form K

The highly stable Form K is prepared by mixing an aqueous solution of a calcium source (e.g., calcium chloride) with an aqueous solution of a water-soluble salt of pitavastatin (e.g., sodium pitavastatin) at an elevated temperature, typically between 40°C and 80°C.[5][6]

Experimental Protocols

Detailed and controlled experimental procedures are essential for obtaining and characterizing a specific polymorphic form.

X-ray Powder Diffraction (XRPD)

-

Instrument: A standard laboratory X-ray diffractometer.

-

Radiation: Copper Kα radiation is commonly used.

-

Sample Preparation: The sample is gently flattened onto a sample holder.

-

Scan Range: Typically from 2° to 40° or 50° in 2θ.

-

Scan Speed and Step Size: These parameters can vary, for example, a step size of 0.02° 2θ with a specific time per step.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and sealed.

-

Heating Rate: A typical heating rate is 10°C/min.

-

Temperature Range: The range should encompass any expected thermal events, for instance, from room temperature to 300°C.

-

Atmosphere: A nitrogen purge is commonly used to prevent oxidative degradation.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A few milligrams of the sample are placed in a tared pan.

-

Heating Rate: A common heating rate is 10°C/min.

-

Temperature Range: The range is selected to observe any weight loss events, for example, from room temperature to 300°C.

-

Atmosphere: A nitrogen atmosphere is typically used.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: An FTIR spectrometer.

-

Sample Preparation: Samples can be prepared as potassium bromide (KBr) pellets or analyzed using an attenuated total reflectance (ATR) accessory.

-

Spectral Range: Typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is common.

Stability and Significance of Polymorphic Forms

The stability of the different polymorphic forms of Pitavastatin calcium is a critical factor in its development as a pharmaceutical product. Form K has been identified as being particularly stable under various stress conditions, including high temperature and humidity, as well as mechanical stress.[4] This enhanced stability makes Form K a desirable candidate for formulation into solid dosage forms, as it is less likely to undergo polymorphic transformation during manufacturing and storage, ensuring consistent product quality and performance.[4] The amorphous form, while potentially offering solubility advantages, is generally less stable.[5]

Conclusion

The polymorphic landscape of Pitavastatin calcium hydrate is complex, with multiple crystalline forms and an amorphous state. A thorough understanding and characterization of these solid-state forms are essential for the development of a stable, safe, and effective drug product. Form K stands out due to its superior thermal and mechanical stability, making it a preferred form for pharmaceutical formulations. This guide provides a foundational understanding for researchers and drug development professionals working with this important API. Further research to fully characterize all polymorphic forms and their interconversion pathways will continue to be of high value to the pharmaceutical industry.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications - MedCrave online [medcraveonline.com]

- 5. EP2751081A1 - Polymorphic form of pitavastatin calcium - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In Vitro Efficacy of Pitavastatin Calcium Hydrate on HMG-CoA Reductase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of pitavastatin (B1663618) calcium hydrate, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The document collates key quantitative data on its inhibitory effects, details relevant experimental methodologies, and visualizes the associated biochemical pathways and experimental workflows.

Quantitative Inhibitory Activity of Pitavastatin

Pitavastatin exhibits a high affinity and potent inhibitory action on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its efficacy is demonstrated by low nanomolar half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

A summary of the key quantitative metrics for pitavastatin and a comparison with other common statins are presented below.

| Parameter | Value (Pitavastatin) | Comparison with Other Statins | Source |

| IC50 | 3.2 nM | - | [1] |

| IC50 | 6.8 nM | 2.4-fold more potent than simvastatin (B1681759) and 6.8-fold more potent than pravastatin. | [2][3] |

| IC50 (in HepG2 cells) | 5.8 nM | 2.9-fold higher than simvastatin and 5.7-fold higher than atorvastatin (B1662188) for inhibiting cholesterol synthesis. | [3][4] |

| Ki | 1.7 nM | - | [5][6] |

| pKi | 5.05 | - | [7] |

| pIC50 | 8.39 | - | [7] |

Experimental Protocols

The determination of the in vitro activity of pitavastatin on HMG-CoA reductase typically involves an enzyme inhibition assay. The following protocol is a generalized methodology based on common laboratory practices.[1][8][9]

Principle

The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is a co-factor in the enzymatic reaction that converts HMG-CoA to mevalonate.[1] The decrease in absorbance at 340 nm is proportional to the enzyme's activity. The inhibitory effect of pitavastatin is quantified by measuring the reduction in this rate in the presence of the drug.

Materials

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Pitavastatin calcium hydrate

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer)

-

96-well microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure

-

Reagent Preparation: Prepare a stock solution of pitavastatin in a suitable solvent (e.g., DMSO).[6][10] Create a series of dilutions of the pitavastatin stock solution to achieve the desired final concentrations for the assay.

-

Assay Setup: In a 96-well microplate, add the assay buffer, HMG-CoA, and NADPH to each well.

-

Inhibitor Addition: Add the different concentrations of the pitavastatin dilutions to the respective wells. Include a vehicle control (solvent without pitavastatin) and a no-enzyme control.

-

Enzyme Addition: Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells except the no-enzyme control.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes.[1]

-

Data Analysis:

-

Calculate the rate of NADPH consumption for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each pitavastatin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the pitavastatin concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

-

Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

Caption: HMG-CoA Reductase Pathway and Pitavastatin Inhibition.

Caption: Experimental Workflow for IC50 Determination.

References

- 1. benchchem.com [benchchem.com]

- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 3. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pitavastatin calcium | HMG-CoA Reductase | Mitophagy | TargetMol [targetmol.com]

- 6. rndsystems.com [rndsystems.com]

- 7. pitavastatin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. DSpace [helda.helsinki.fi]

- 9. benchchem.com [benchchem.com]

- 10. apexbt.com [apexbt.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Pitavastatin Calcium Hydrate in Bulk Drug

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Pitavastatin (B1663618) calcium hydrate (B1144303) in bulk drug substance, a critical process in quality control and drug development. The methods outlined below, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, are established and validated techniques for ensuring the purity, potency, and stability of this active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly specific, sensitive, and accurate method for the quantification of Pitavastatin calcium. It is the most widely used technique for routine quality control and stability testing.

Quantitative Data Summary

| Parameter | Method 1 | Method 2 | Method 3 |

| Mobile Phase | Acetonitrile:Water:Triethylamine (B128534) (80:19.8:0.2, v/v/v), pH 3.5 with Orthophosphoric Acid[1][2][3] | 0.01M Potassium Dihydrogen Orthophosphate (pH 3.75):Acetonitrile (20:80, v/v)[4] | 0.5% Acetic Acid:Acetonitrile (35:65, v/v)[5] |

| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[1][2][3] | Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm)[4] | Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[5] |